molecular formula C23H22N4O2 B14935268 N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B14935268
M. Wt: 386.4 g/mol
InChI Key: DPILTIBOFFROII-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group, a triazolopyridine moiety, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl compound.

    Synthesis of the triazolopyridine moiety: This can be achieved through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Coupling of intermediates: The benzyloxyphenyl and triazolopyridine intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The triazolopyridine moiety can be reduced under hydrogenation conditions to form a dihydrotriazolopyridine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydrotriazolopyridine derivatives.

    Substitution: Nitro or halogenated benzyloxyphenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazolopyridine moiety may also interact with nucleic acids, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its bioactivity and chemical properties.

    N-[4-(benzyloxy)phenyl]-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a different triazole isomer, which may result in different biological activities.

    N-[4-(benzyloxy)phenyl]-4-(quinolin-3-yl)butanamide: Features a quinoline ring instead of the triazolopyridine, potentially altering its interaction with molecular targets.

Uniqueness

N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of the [1,2,4]triazolo[4,3-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C23H22N4O2/c28-23(11-6-10-22-26-25-21-9-4-5-16-27(21)22)24-19-12-14-20(15-13-19)29-17-18-7-2-1-3-8-18/h1-5,7-9,12-16H,6,10-11,17H2,(H,24,28)

InChI Key

DPILTIBOFFROII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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